

The Biological Functions of Disialyllactose in Infants: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disialyllactose*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Disialyllactose, a prominent member of the sialylated human milk oligosaccharides (HMOs), plays a multifaceted role in infant development. This technical guide provides an in-depth exploration of the biological functions of **disialyllactose**, with a specific focus on its impact on gut health, immune system maturation, and neurological development in infants. We consolidate current scientific understanding, present quantitative data from key studies, detail relevant experimental methodologies, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pediatric nutrition.

Introduction

Human milk is a complex biological fluid that provides optimal nutrition for infants, containing a rich array of bioactive components beyond basic nutrients. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids. Sialylated HMOs, including 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL), are of particular interest due to their significant biological activities. **Disialyllactose**, which contains two sialic acid residues, is a key contributor to these effects. This guide elucidates the critical functions of **disialyllactose** in shaping the infant's developing physiology.

Gut Health and Microbiota Modulation

Disialyllactose significantly influences the establishment and composition of the infant gut microbiota, contributing to a healthy intestinal environment.

Prebiotic Effect and Microbiota Composition

Disialyllactose acts as a prebiotic, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species.[1][2] In vitro fermentation studies using infant fecal microbiota have demonstrated that sialyllactoses are utilized by specific bacterial strains, including Bifidobacterium infantis, B. bifidum, and Bacteroides vulgatus.[3] This selective fermentation leads to a microbial community structure that is associated with improved gut health.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of **disialyllactose** by the gut microbiota results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[3][4] These metabolites play a crucial role in maintaining gut homeostasis. Butyrate, in particular, serves as a primary energy source for colonocytes, while all three major SCFAs contribute to a lower intestinal pH, which inhibits the growth of pathogens.[5]

Enhancement of Gut Barrier Function

Disialyllactose contributes to the integrity of the intestinal epithelial barrier. It can promote the growth and renewal of gut epithelial cells and has been shown to improve intestinal barrier function in in vitro models using Caco-2 cells.[6][7] This is partly mediated by the produced SCFAs, which can enhance the expression of tight junction proteins.

Table 1: Quantitative Data on the Impact of Sialyllactose on Gut Microbiota and Metabolites

Parameter	Finding	Study Reference
Microbiota Composition	Supplementation with 3'-SL and 6'-SL promoted the growth of <i>Bifidobacterium longum</i> , <i>Bacteroides vulgatus</i> , and <i>Bacteroides thetaiotaomicron</i> in vitro.	[1]
	In mice fed 3'-SL, the relative abundance of Bacteroidetes increased, while Firmicutes and Cyanobacteria decreased. <i>Akkermansia</i> was also significantly increased.	[2]
SCFA Production	In vitro fermentation of 3'-SL and 6'-SL with infant fecal microbiota led to the production of lactate and SCFAs.	[3]
	Fermentation of 6'-SL showed the greatest effect on propionate production, while 3'-SL most strongly increased acetate.	[4]

Immune System Development and Modulation

Disialyllactose plays a vital role in the development and modulation of the infant's immune system, offering protection against pathogens and promoting immune tolerance.

Anti-Pathogenic Effects

Sialylated oligosaccharides, including **disialyllactose**, can act as soluble decoy receptors, inhibiting the binding of pathogens to the intestinal epithelium. This has been demonstrated for various pathogens, thereby reducing the risk of infections.[8]

Immunomodulatory Signaling

Disialyllactose can directly interact with immune cells to modulate their function. 3'-Sialyllactose has been shown to interact with Toll-like receptor 4 (TLR4) on dendritic cells, influencing cytokine production and T-cell responses.^[9] This interaction can lead to a dampening of inflammatory responses.

Protection Against Necrotizing Enterocolitis (NEC)

Preclinical studies in animal models have shown that sialylated HMOs, including **disialyllactose**, can protect against necrotizing enterocolitis, a devastating inflammatory bowel disease in premature infants.^[8] This protective effect is likely mediated through a combination of its prebiotic, anti-inflammatory, and barrier-enhancing properties.

Table 2: Quantitative Data on the Immunomodulatory Effects of Sialyllactose

Parameter	Finding	Study Reference
Cytokine Production	3'-SL attenuated LPS-induced IL-6 and IL-1 β mRNA expression in macrophage cell lines by ~90% and ~70%, respectively.	^[10]
Co-incubation of LPS-activated macrophages with 3'-SL significantly reduced the protein secretion of IL-1 β , IL-6, IL-10, and TNF.		^[10]

Brain Development and Cognition

Disialyllactose serves as a source of sialic acid, a critical nutrient for brain development and cognitive function.

Sialic Acid and Ganglioside Synthesis

Sialic acid is an essential component of gangliosides and polysialic acid, which are highly concentrated in the brain and play crucial roles in neuritogenesis, synaptogenesis, and neurotransmission.^[11] Dietary sialyllactose can contribute to the sialic acid pool available for the synthesis of these vital neural components.

Association with Cognitive Outcomes

Observational studies in human infants have linked the concentration of specific sialylated HMOs in breast milk to improved cognitive development. Higher levels of 3'-sialyllactose have been positively associated with receptive and expressive language scores in infants as measured by the Mullen Scales of Early Learning (MSEL).^[12]

Table 3: Quantitative Data on the Association of 3'-Sialyllactose with Infant Cognitive Development

Cognitive Assessment Tool	Finding	Study Reference
Mullen Scales of Early Learning (MSEL)	A positive association was found between 3'-SL levels and the MSEL Early Learning Composite score (P = 0.002; effect size, 13.12; 95% CI, 5.36–20.80) in a specific subgroup of infants.	^[12]
This association was driven by the receptive (adjusted P = 0.015; effect size, 9.95; 95% CI, 3.91–15.99) and expressive (adjusted P = 0.048; effect size, 7.53; 95% CI, 2.51–13.79) language subdomain scores.		

Experimental Protocols

In Vitro Fermentation of Disialyllactose with Infant Fecal Microbiota

This protocol outlines a general procedure for assessing the prebiotic potential of **disialyllactose**.

- **Fecal Sample Collection and Preparation:** Collect fresh fecal samples from healthy, exclusively breastfed infants. Prepare a 10% (w/v) fecal slurry in an anaerobic buffer.
- **Basal Medium Preparation:** Prepare a basal nutrient medium containing peptone water, yeast extract, and other essential nutrients for bacterial growth.
- **Fermentation Setup:** In an anaerobic chamber, dispense the basal medium into fermentation vessels. Inoculate each vessel with the fecal slurry. Add the test substrate (**disialyllactose**) at a defined concentration (e.g., 8 mg/mL).^[13] Include a negative control without any added carbohydrate.
- **Incubation:** Incubate the fermentation vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
- **Sample Analysis:** At different time points, collect samples for analysis of:
 - **Microbiota Composition:** 16S rRNA gene sequencing to determine changes in bacterial populations.
 - **SCFA and Lactate Concentrations:** Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify metabolites.
 - **pH:** Measure the pH of the fermentation medium.

Neonatal Piglet Model of Necrotizing Enterocolitis (NEC)

This protocol provides a framework for inducing NEC in neonatal piglets to study the protective effects of **disialyllactose**.

- **Animal Model:** Use premature piglets delivered via Caesarean section.
- **Dietary Intervention:**

- Control Group: Feed piglets a standard infant formula.
- Treatment Group: Feed piglets the same infant formula supplemented with a defined concentration of **disialyllactose**.
- Colostrum-fed Group: A group fed bovine colostrum can serve as a positive control for gut health.[\[14\]](#)
- NEC Induction: Formula feeding itself can induce intestinal injury in this model. Some protocols may include additional stressors like hypoxia.
- Monitoring and Assessment: Monitor piglets for clinical signs of NEC (e.g., abdominal distension, lethargy).
- Endpoint Analysis: At the end of the study period, euthanize the piglets and collect intestinal tissues for:
 - Histopathological Scoring: Assess the degree of intestinal injury.
 - Inflammatory Markers: Measure cytokine levels in tissue homogenates.
 - Microbiota Analysis: Analyze the intestinal microbiome composition.

In Vitro Gut Barrier Function Assay using Caco-2 Cells

This protocol describes the use of a Caco-2 cell monolayer to assess the impact of **disialyllactose** on intestinal barrier integrity.

- Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.
- Treatment: Treat the apical side of the Caco-2 monolayer with **disialyllactose** at various concentrations. Include a control group with no treatment.
- Barrier Integrity Measurement:
 - Transepithelial Electrical Resistance (TEER): Measure TEER at regular intervals to assess the integrity of the tight junctions. An increase or maintenance of TEER indicates

- Paracellular Permeability: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side and measure its flux to the basolateral side over time. A decrease in flux indicates improved barrier function.^[7]
- Molecular Analysis: Lyse the cells to analyze the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) by Western blotting or qPCR.

Ganglioside Biosynthesis Pathway

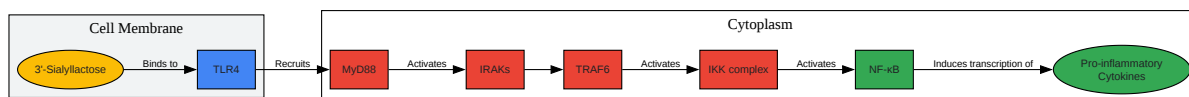
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graph LR
    Ceramide -- GlcT --> Glucosylceramide
    Glucosylceramide -- GalT-I --> Lactosylceramide
    Lactosylceramide -- "SAT-I (GM3 Synthase) + Sialic Acid" --> GM3
    GM3 -- "SAT-II (GD3 Synthase) + Sialic Acid" --> GD3
    GM3 -- "GalNAcT" --> GM2
    GD3 -- "GalNAcT" --> GM2
    GM2 -- "GalT-II" --> GM1a
    GM2 -- "GalT-II" --> GM1b
    GM1a -- "SAT-IV + Sialic Acid" --> SD1a
    GM1b -- "SAT-V + Sialic Acid" --> GT1b
    GM3 -- "SAT-III (GT3 Synthase) + Sialic Acid" --> GM1c
    GM1c -- "GalNAcT" --> GT2
    GT2 -- "GalT-II" --> GT1c
    GT1c -- "SAT-V + Sialic Acid" --> GQ1c

```

Caption: Ganglioside biosynthesis pathway in the brain.

3'-Sialyllactose can modulate the immune response by interacting with Toll-like receptor 4 (TLR4) on immune cells.

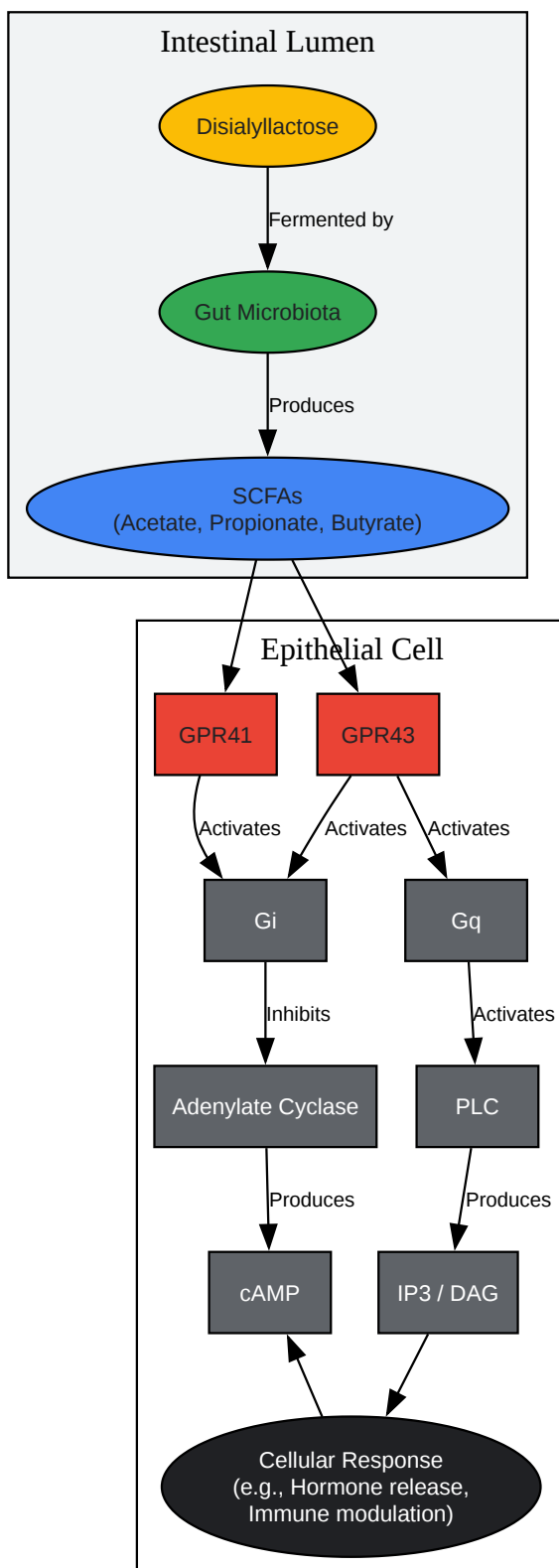


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Caption: Simplified TLR4 signaling pathway modulated by 3'-Sialyllactose.

SCFA-Mediated GPR41/GPR43 Signaling

Short-chain fatty acids produced from **disialyllactose** fermentation can activate G protein-coupled receptors GPR41 and GPR43 in the gut.



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Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.

Conclusion

Disialyllactose is a key bioactive component of human milk with profound effects on infant health. Its roles in shaping a healthy gut microbiome, modulating the immune system, and supporting brain development underscore its importance in early-life nutrition. Further research into the specific mechanisms of action of **disialyllactose** and its isomers will continue to inform the development of infant formulas and nutritional interventions aimed at optimizing infant health and development. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.

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References

- 1. Frontiers | Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health [frontiersin.org]
- 2. The prebiotics 3'Sialyllactose and 6'Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbiota-derived short chain fatty acids in pediatric health and diseases: from gut development to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Milk oligosaccharide sialyl(α 2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a novel definitive scoring system for an enteral feed-only model of necrotizing enterocolitis in piglets [frontiersin.org]
- To cite this document: BenchChem. [The Biological Functions of Disialyllactose in Infants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599941#biological-functions-of-disialyllactose-in-infants]

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